molecular formula C13H10O6 B083220 6,7-bis(Acetyloxy)coumarin CAS No. 14894-87-2

6,7-bis(Acetyloxy)coumarin

Cat. No.: B083220
CAS No.: 14894-87-2
M. Wt: 262.21 g/mol
InChI Key: JPHZGTWMPATBDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-bis(Acetyloxy)coumarin is a derivative of 6,7-dihydroxycoumarin (esculetin), where the two hydroxyl (-OH) groups at the 6- and 7-positions are replaced by acetyloxy (-OAc) groups. Esculetin itself is recognized for its antioxidant and anti-inflammatory properties, as highlighted in pharmacological reviews . The acetylated form may act as a prodrug, hydrolyzing in vivo to release esculetin, thereby combining stability with therapeutic efficacy.

Properties

CAS No.

14894-87-2

Molecular Formula

C13H10O6

Molecular Weight

262.21 g/mol

IUPAC Name

(7-acetyloxy-2-oxochromen-6-yl) acetate

InChI

InChI=1S/C13H10O6/c1-7(14)17-11-5-9-3-4-13(16)19-10(9)6-12(11)18-8(2)15/h3-6H,1-2H3

InChI Key

JPHZGTWMPATBDI-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=C2C(=C1)C=CC(=O)O2)OC(=O)C

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)C=CC(=O)O2)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Coumarin Derivatives

Below is a detailed comparison of 6,7-bis(Acetyloxy)coumarin with structurally related compounds, focusing on molecular properties, synthesis, and pharmacological relevance.

Structural and Physicochemical Properties
Compound Substituents (6,7 positions) Other Substituents Molecular Formula Molecular Weight (g/mol) Key Characteristics
This compound Acetyloxy (-OAc) None C₁₃H₁₀O₆ 262 Enhanced lipophilicity; prodrug potential
6,7-Dihydroxycoumarin (Esculetin) Hydroxyl (-OH) None C₉H₆O₄ 178 Antioxidant, anti-inflammatory
6,7-Bis(benzyloxy)coumarin Benzyloxy (-OBn) None C₂₃H₁₈O₄ 358.4 Synthetic intermediate; requires harsh deprotection
6,7-Diethoxy-4-methylcoumarin Ethoxy (-OEt) 4-Methyl C₁₄H₁₈O₄ 250 (calc.) Laboratory chemical; limited pharmacological data
4-(Bromomethyl)-6,7-dimethoxy coumarin Methoxy (-OMe) 4-Bromomethyl C₁₂H₁₄BrO₄ 301.9 Research applications; halogenated derivative

Key Observations :

  • Lipophilicity : Acetyloxy and benzyloxy derivatives exhibit higher lipophilicity than esculetin, facilitating membrane permeability.
  • Stability : Acetyloxy groups hydrolyze more readily than benzyloxy or ethoxy groups, making them suitable for prodrug designs.

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